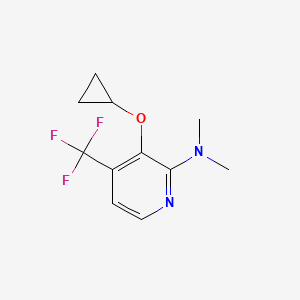
2-(6-Iodo-4-nitropyridin-2-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Iodo-4-nitropyridin-2-YL)ethanamine is a chemical compound with the molecular formula C7H8IN3O2 and a molecular weight of 293.06 g/mol It is characterized by the presence of an iodo group and a nitro group attached to a pyridine ring, along with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Iodo-4-nitropyridin-2-YL)ethanamine typically involves the nitration of a pyridine derivative followed by iodination and subsequent amination. One common method involves the reaction of pyridine with N2O5 in an organic solvent to form the N-nitropyridinium ion, which is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The nitro group can then be migrated to the desired position using a [1,5] sigmatropic shift.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, are likely to be employed.
Chemical Reactions Analysis
Types of Reactions
2-(6-Iodo-4-nitropyridin-2-YL)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The iodo group can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-(6-Iodo-4-nitropyridin-2-YL)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Iodo-4-nitropyridin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The nitro and iodo groups can participate in various biochemical interactions, potentially affecting enzyme activity and receptor binding. The ethanamine side chain may also play a role in modulating the compound’s biological activity by influencing its solubility and cellular uptake .
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-2-(pyridin-4-yl)ethanamine: Similar structure but lacks the iodo and nitro groups.
2-(2-Pyridyl)ethylamine: Similar structure but lacks the iodo and nitro groups.
4-(2-Aminoethyl)pyridine: Similar structure but lacks the iodo and nitro groups.
Uniqueness
2-(6-Iodo-4-nitropyridin-2-YL)ethanamine is unique due to the presence of both iodo and nitro groups on the pyridine ring, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical reactions and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H8IN3O2 |
|---|---|
Molecular Weight |
293.06 g/mol |
IUPAC Name |
2-(6-iodo-4-nitropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8IN3O2/c8-7-4-6(11(12)13)3-5(10-7)1-2-9/h3-4H,1-2,9H2 |
InChI Key |
HJJRONAJWMSFFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCN)I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



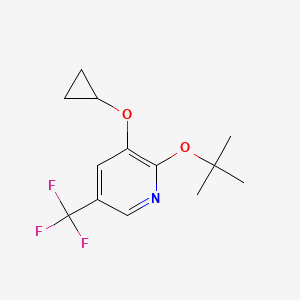
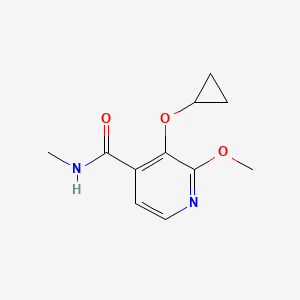
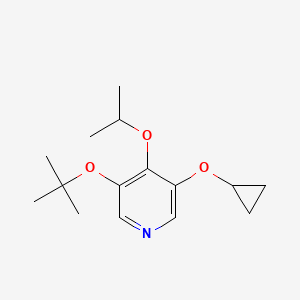


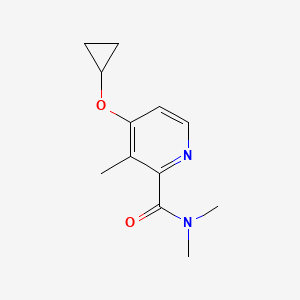
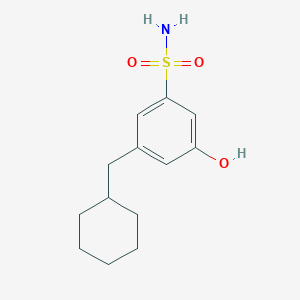
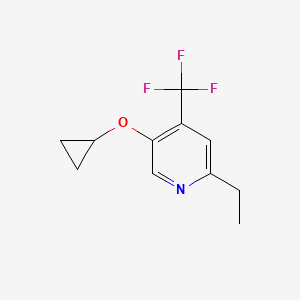
![4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14841950.png)

